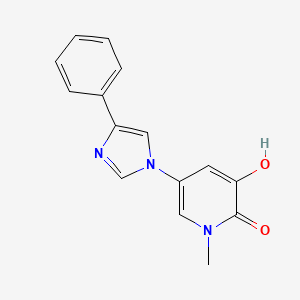
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the imidazole ring, known for its biological activity, and the pyridine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the imidazole or pyridine rings.
Applications De Recherche Scientifique
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and dyes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with a similar imidazole ring structure.
Pyridine: A simpler compound with a similar pyridine ring structure.
Metronidazole: An imidazole derivative with known antibacterial and antiprotozoal activities.
Omeprazole: A pyridine derivative used as a proton pump inhibitor in the treatment of gastric ulcers.
Uniqueness
3-Hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one is unique due to its combined imidazole and pyridine rings, which confer a range of chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
3-hydroxy-1-methyl-5-(4-phenylimidazol-1-yl)pyridin-2-one |
InChI |
InChI=1S/C15H13N3O2/c1-17-8-12(7-14(19)15(17)20)18-9-13(16-10-18)11-5-3-2-4-6-11/h2-10,19H,1H3 |
Clé InChI |
YBXVGGTWMHMZCD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C(C1=O)O)N2C=C(N=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
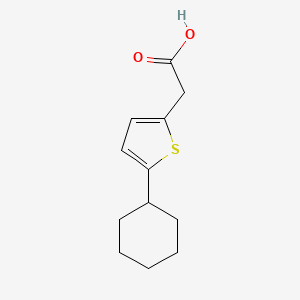
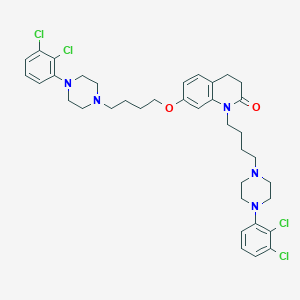
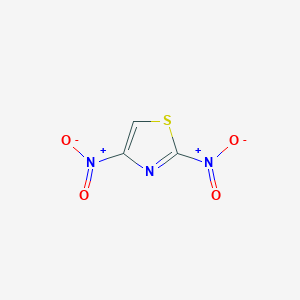
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
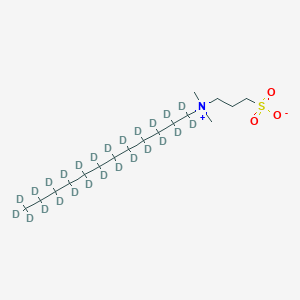

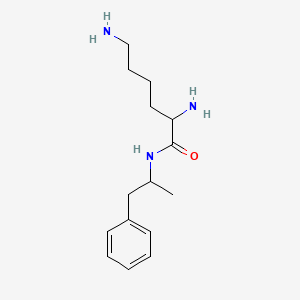

![4-[2-(7,8-Dihydro-7-oxo-5(6H)-pteridinyl)propyl]-2,6-piperazinedione](/img/structure/B13852293.png)
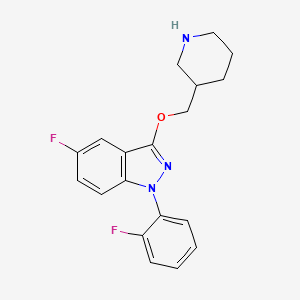
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
